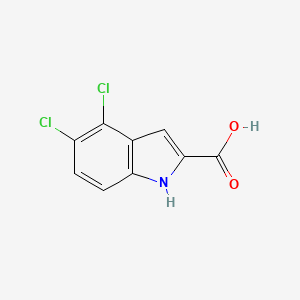

4,5-Dichlor-1H-indol-2-carbonsäure

Übersicht

Beschreibung

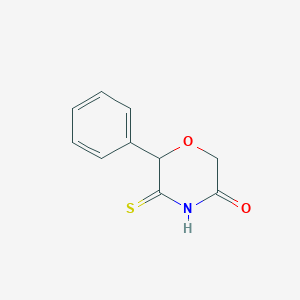

4,5-Dichloro-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family, characterized by the presence of a carboxylic acid group at the second position and chlorine atoms at the fourth and fifth positions of the indole ring. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities .

Wissenschaftliche Forschungsanwendungen

HIV-1 Integrase-Inhibitor

Indol-2-carbonsäure-Derivate, zu denen auch "4,5-Dichlor-1H-indol-2-carbonsäure" gehört, wurden als neuartige HIV-1 Integrase-Strangtransferinhibitoren entdeckt . HIV-1 Integrase spielt eine Schlüsselrolle im viralen Lebenszyklus, und diese Inhibitoren können die Virusreplikation effektiv beeinträchtigen . Der Indol-Kern und die C2-Carboxylgruppe dieser Verbindungen chelatieren die beiden Mg2+-Ionen im aktiven Zentrum der Integrase .

Entwicklung von antiviralen Medikamenten

Aufgrund der hohen Variabilität von HIV-1 traten während der klinischen Anwendung von antiviralen Mitteln schnell resistenzfähige Stämme auf . Indol-2-carbonsäure, einschließlich "this compound", ist ein vielversprechendes Gerüst für die Entwicklung von Integrase-Inhibitoren . Dies könnte zur Entwicklung neuer antiviraler Medikamente führen, die die Resistenz derzeitiger Medikamente überwinden können .

Synthese von Dibromophakellin und Analogen

"this compound" kann als Reaktant für die Totalsynthese von (±)-Dibromophakellin und seinen Analogen verwendet werden . Dibromophakellin ist ein marines Naturprodukt mit potenzieller Antikrebsaktivität.

Synthese von Pyrrolizidinalkaloid

Diese Verbindung kann auch als Reaktant für die Synthese des Pyrrolizidinalkaloids (±)-Trachelanthamidin verwendet werden . Pyrrolizidinalkaloid haben eine breite Palette biologischer Aktivitäten, darunter Antitumor-, Antiviral- und entzündungshemmende Wirkungen.

Herstellung von Renieramycin-G-Analogen

"this compound" kann zur stereoselektiven Herstellung von Renieramycin-G-Analogen verwendet werden . Renieramycin G ist ein marines Naturprodukt mit zytotoxischer Aktivität gegen Krebszellen.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4,5-dichloro-1H-indole-2-carboxylic acid is HIV-1 integrase , a key enzyme in the viral life cycle . Indole derivatives, including this compound, have been found to bind with high affinity to multiple receptors, making them useful in the development of new biologically active compounds .

Mode of Action

4,5-dichloro-1H-indole-2-carboxylic acid interacts with its target by inhibiting the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group of the compound chelate the two Mg2+ ions within the active site of integrase . This interaction disrupts the enzyme’s function, thereby inhibiting the replication of the virus.

Biochemical Pathways

The inhibition of HIV-1 integrase disrupts the viral life cycle, preventing the integration of the viral genome into the host cell’s DNA . This action affects the downstream effects of viral replication and spread. Indole derivatives, including 4,5-dichloro-1H-indole-2-carboxylic acid, have also been associated with various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The primary result of the action of 4,5-dichloro-1H-indole-2-carboxylic acid is the inhibition of HIV-1 integrase, leading to a disruption in the viral life cycle and a decrease in viral replication . This can lead to a reduction in viral load and potentially slow the progression of HIV infection.

Biochemische Analyse

Biochemical Properties

4,5-dichloro-1H-indole-2-carboxylic Acid exhibits several different biological properties, including anti-cancer, anti-fungal, anti-HIV, anti-inflammatory, anti-viral, anti-tubercular, anti-microbial, anti-hypertensive, and anti-diabetic activities .

Cellular Effects

The application of 4,5-dichloro-1H-indole-2-carboxylic Acid has shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-1H-indole-2-carboxylic acid typically involves the chlorination of indole-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production of 4,5-dichloro-1H-indole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dichloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Eigenschaften

IUPAC Name |

4,5-dichloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMAOBOTFAMOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=C2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394326 | |

| Record name | 4,5-dichloro-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231295-84-4 | |

| Record name | 4,5-dichloro-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.